

# ONC201 vs. Antipsychotic DRD2 Inhibitors in Oncology: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OY-201

Cat. No.: B12391316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of ONC201, a first-in-class imipridone, and other established Dopamine Receptor D2 (DRD2) inhibitors, primarily repurposed antipsychotic medications such as pimozide, haloperidol, and risperidone. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental foundations.

## Introduction

The Dopamine Receptor D2 (DRD2) has emerged as a promising therapeutic target in oncology. Its overexpression has been linked to the proliferation and survival of various cancer cells. While the novel agent ONC201 was specifically developed to target this pathway in cancer, several existing antipsychotic drugs, which also function as DRD2 antagonists, have been investigated for their anti-neoplastic potential. This guide aims to provide a direct comparison of their performance based on available experimental data.

## Mechanism of Action

ONC201 exhibits a dual mechanism of action by acting as a selective antagonist of DRD2 and an allosteric agonist of the mitochondrial protease ClpP.<sup>[1]</sup> This unique combination leads to the activation of the integrated stress response, upregulation of the TRAIL death receptor DR5, and inactivation of the pro-survival Akt/ERK signaling pathways, ultimately inducing apoptosis in cancer cells.<sup>[1]</sup>

In contrast, the anti-cancer effects of repurposed antipsychotics like pimozide, haloperidol, and risperidone are primarily attributed to their D<sub>2</sub> antagonism. However, their mechanisms are often more varied and less specific, involving the modulation of other signaling pathways such as STAT3, RAF/ERK, and the induction of reactive oxygen species (ROS).

## Preclinical Efficacy: In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of ONC201 and other D<sub>2</sub> inhibitors across a range of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Drug                          | Cancer Type                   | Cell Line                            | IC50 (µM)           | Citation |
|-------------------------------|-------------------------------|--------------------------------------|---------------------|----------|
| ONC201                        | Glioblastoma                  | H3.3K27M-mutant glioma cells (panel) | 4.6 ± 0.7           | [2]      |
| Glioblastoma                  | U87, U251, T98                | Not specified in retrieved results   |                     |          |
| Pimozide                      | Brain Cancer                  | U-87MG                               | 12-16 (48h)         | [1]      |
| Brain Cancer                  | Daoy                          | 12-16 (48h)                          | [1]                 |          |
| Brain Cancer                  | GBM 28                        | 12-16 (48h)                          | [1]                 |          |
| Brain Cancer                  | U-251MG                       | 12-16 (48h)                          | [1]                 |          |
| Breast Cancer                 | MCF-7                         | 4 (24h)                              | [3]                 |          |
| Breast Cancer                 | MDA-MB-231                    | 8 (24h)                              | [3]                 |          |
| Haloperidol                   | Glioblastoma                  | U87                                  | 23 (72h)            | [1]      |
| Glioblastoma                  | T98                           | 35 (72h)                             | [1]                 |          |
| Glioblastoma                  | U251                          | 38 (72h)                             | [1]                 |          |
| Risperidone                   | Triple-Negative Breast Cancer | MDA-MB-468                           | 46.53 - 49.76 (72h) |          |
| Triple-Negative Breast Cancer | MDA-MB-231                    | 46.53 - 49.76 (72h)                  |                     |          |
| Colorectal Cancer             | SW480                         | Dose-dependent viability decrease    | [4]                 |          |

## Preclinical Efficacy: In Vivo Studies

This section details the outcomes of in vivo studies using animal models to assess the anti-tumor efficacy of these DRD2 inhibitors.

| Drug        | Cancer Type       | Animal Model                       | Treatment Protocol                 | Key Findings                                          | Citation |
|-------------|-------------------|------------------------------------|------------------------------------|-------------------------------------------------------|----------|
| Pimozide    | Breast Cancer     | MDA-MB-231 xenograft in SCID mice  | 20 mg/kg i.p. for 5 days a week    | 65% reduction in tumor volume.                        | [5]      |
| Risperidone | Colorectal Cancer | SW480 xenograft in nude mice       | 1 mg/kg                            | Markedly lower mean tumor volume compared to control. | [4]      |
| Haloperidol | Glioblastoma      | Not specified in retrieved results | Not specified in retrieved results | Synergistic antitumor effect with temozolomid e.      | [6]      |

## Clinical Trial Data

ONC201 has undergone several clinical trials, particularly for high-grade gliomas.

| Drug   | Trial Identifier | Cancer Type                    | Key Findings                                                                                                                                                             | Citation |
|--------|------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| ONC201 | NCT02525692      | Recurrent Glioblastoma         | Median OS of 41.6 weeks; PFS6 of 11.8%.<br>A patient with H3 K27M-mutant glioblastoma showed a partial response.                                                         | [7]      |
| ONC201 | Multiple trials  | Thalamic H3 K27M-mutant glioma | For patients treated post-radiation before recurrence, median PFS and OS were not reached at a median follow-up of 21.9 months, surpassing historical OS of 13.5 months. | [8]      |

Clinical data on the anti-cancer efficacy of pimozide, haloperidol, and risperidone are limited and primarily consist of case reports or retrospective studies, which are not detailed here.

## Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by ONC201 and the other DRD2 inhibitors.



[Click to download full resolution via product page](#)

Caption: ONC201 dual mechanism of action.



[Click to download full resolution via product page](#)

Caption: Antipsychotic DRD2 inhibitor mechanisms.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

## Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[1\]](#)
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ONC201, pimozide, haloperidol, or risperidone) or vehicle control (DMSO). Cells are typically incubated for 24, 48, or 72 hours.[\[1\]](#)[\[3\]](#)
- MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.[\[9\]](#)
- Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[\[9\]](#)
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC<sub>50</sub> value is calculated using non-linear regression analysis.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Protocol:

- Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound or vehicle control for the specified duration (e.g., 48 hours).[\[10\]](#)

- Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
- Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[\[10\]](#)
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
- Data Analysis: The percentage of apoptotic cells is determined using the flow cytometry software.

## Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

- Protein Extraction: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin) overnight at 4°C.

- Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

- Cell Implantation: Athymic nude mice (e.g., 4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g.,  $1 \times 10^6$  cells in PBS/Matrigel).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into control and treatment groups.
- Drug Administration: The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, 5 days a week). The control group receives the vehicle.<sup>[5]</sup>
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width<sup>2</sup>)/2.
- Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
- Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treatment groups.

## Conclusion

ONC201 demonstrates a targeted and dual mechanism of action against cancer cells, with promising clinical activity, particularly in H3 K27M-mutant gliomas. Repurposed antipsychotic DRD2 inhibitors, such as pimozide, haloperidol, and risperidone, also exhibit anti-cancer properties in preclinical models, although their mechanisms appear to be more pleiotropic and

their clinical efficacy in oncology is less established. This guide provides a foundational comparison to aid researchers in evaluating these compounds for further investigation and potential therapeutic development. The provided experimental protocols offer a starting point for replicating and expanding upon these findings.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Effect of Traditional Drugs for Neurological Disorders: Preliminary Studies in Neural Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Effect of risperidone on proliferation and apoptosis of MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONC201 vs. Antipsychotic DRD2 Inhibitors in Oncology: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391316#onc201-vs-other-drd2-inhibitors-in-cancer>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)